NQO1 substrate

Enzyme kinetics Catalytic efficiency NQO1 bioactivation

Deoxynyboquinone (DNQ) is the most rigorously validated NQO1 substrate for cancer research. Its exceptional catalytic efficiency (kcat/KM 6.2×10^7 M⁻¹s⁻¹, 9-fold over β-lapachone) and >170-fold IC50 shift upon NQO1 inhibition provide the highest signal-to-noise for NQO1-specific pharmacodynamic studies. Minimal off-target ROS generation (roGFP2-confirmed) ensures NQO1-dependent readouts. Suitable for in vitro SAR optimization, in vivo proof-of-concept, and combination studies with PARP inhibitors. Choose DNQ for reproducible, high-impact NQO1 target validation.

Molecular Formula C13H2F2N4O
Molecular Weight 268.18 g/mol
Cat. No. B609641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNQO1 substrate
SynonymsNQO1 substrate 1
Molecular FormulaC13H2F2N4O
Molecular Weight268.18 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)F)C(=O)C3=NC(=C(N=C23)C#N)C#N
InChIInChI=1S/C13H2F2N4O/c14-7-1-5-6(2-8(7)15)13(20)12-11(5)18-9(3-16)10(4-17)19-12/h1-2H
InChIKeyPZUSGRHVYDQLHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NQO1 Substrate Procurement: Baseline Profile of a Targeted Anticancer Quinone Class


NQO1 substrates represent a class of quinone-based compounds designed to exploit the overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in solid tumors for selective anticancer therapy . These compounds are bioactivated by NQO1 via a two-electron reduction, entering a futile redox cycle that generates lethal reactive oxygen species (ROS) or forming DNA-alkylating hydroquinones . Among the known members—including mitomycin C, RH1, EO9, streptonigrin, and β-lapachone—deoxynyboquinone (DNQ) and its optimized analogue isobutyl-deoxynyboquinone (IB-DNQ) have emerged as the most rigorously validated and efficacious substrates, demonstrating superior catalytic processing and tumor-selective cytotoxicity in head-to-head comparative studies .

NQO1 Substrate Selection: Why Analogs Are Not Interchangeable


Despite sharing the NQO1 substrate classification, quinone-based agents exhibit profound differences in catalytic efficiency, selectivity, and pharmacokinetics that render them non-interchangeable for research or therapeutic use . Compounds like mitomycin C and RH1 are activated by multiple reductases, while others such as β-lapachone elicit significant off-target effects at pharmacologic doses . Moreover, pharmacokinetic liabilities—including the rapid plasma clearance of EO9 (t1/2 = 1.8 min) and the short in vivo half-life of β-lapachone —have severely limited the clinical translation of earlier candidates. These stark differences in mechanism, potency, and stability mandate a data-driven selection process; substitution without quantitative justification risks experimental failure or misinterpretation of NQO1-dependent biology .

NQO1 Substrate Comparative Performance: Quantitative Evidence Guide


Catalytic Efficiency (kcat/KM) of DNQ vs. β-Lapachone and Streptonigrin

In a direct head-to-head enzymatic assay, DNQ demonstrated a catalytic efficiency (kcat/KM) that approaches the diffusion-controlled limit, surpassing all other tested NQO1 substrates . DNQ is processed over 9 times faster than β-lapachone and 24 times faster than streptonigrin, while RH1 and mitomycin C exhibited negligible activity (<100 μmol/min/μmol) .

Enzyme kinetics Catalytic efficiency NQO1 bioactivation

NQO1-Dependent Cytotoxicity Selectivity: DNQ vs. β-Lapachone

The NQO1-dependence of cytotoxicity was quantified by measuring the shift in IC50 upon co-incubation with the NQO1 inhibitors dicoumarol (DIC) or ES936 . For DNQ, DIC shifted the IC50 by 53-fold and ES936 by >170-fold, indicating near-complete reliance on NQO1 for lethality . In contrast, β-lapachone showed only 10-fold (DIC) and 6-fold (ES936) shifts, while STN, RH1, and MMC displayed no significant protection, confirming off-target or NQO1-independent mechanisms .

Target engagement Selectivity IC50 shift

In Vivo Tumor Growth Delay: Mitomycin C vs. EO9 vs. MeDZQ

Despite comparable in vitro potency against the NQO1-rich H460 cell line, the in vivo antitumor efficacy of EO9, mitomycin C (MMC), and MeDZQ differed dramatically in human tumor xenografts . MMC achieved a tumor growth delay of 17.7 days, while MeDZQ and EO9 produced delays of only 4.5 and 1.0 days, respectively . This stark disparity underscores that in vitro NQO1 substrate activity alone does not predict in vivo performance; pharmacokinetic properties are decisive .

Xenograft efficacy Pharmacodynamics Tumor growth delay

Pharmacokinetic Stability: Plasma Half-Life Comparison of EO9, MMC, and MeDZQ

Plasma half-life (t1/2) is a critical determinant of drug exposure and tumor penetration. EO9 is rapidly cleared from the systemic circulation with a t1/2 of only 1.8 minutes, while MMC and MeDZQ exhibit significantly longer half-lives of 14 and 22 minutes, respectively . The rapid clearance of EO9 is attributed to extensive metabolism by red blood cells in vitro (t1/2 = 14.5 min), a liability that has hindered its clinical translation . In contrast, the DNQ derivative IB-DNQ demonstrates favorable pharmacokinetics in vivo, achieving cytotoxic plasma concentrations at clinically relevant doses .

Pharmacokinetics Plasma half-life Drug metabolism

Target-Specificity vs. Off-Target Redox Perturbation: DNQ vs. β-Lapachone

Using a genetically encoded redox-sensitive probe (roGFP2) to monitor intraorganellar glutathione redox potentials, DNQ-induced cytosolic oxidation was fully prevented by NQO1 inhibition, whereas β-lapachone at pharmacologic concentrations directly oxidized the redox probe, indicative of off-target reactivity with cellular thiols . Furthermore, DNQ's mitochondrial oxidative responses were cell-type dependent, while β-lap elicited broader, less specific perturbations . These data provide direct evidence that DNQ's pharmacologic potency stems from its discerning NQO1 substrate specificity, whereas β-lapachone's efficacy is confounded by off-target effects .

Off-target effects Glutathione redox potential Specificity

NQO1 Substrate Application Scenarios: From Target Validation to Preclinical Development


Biomarker-Driven Target Validation in NQO1-Overexpressing Tumor Models

For researchers aiming to validate NQO1 as a therapeutic target, the use of a substrate with exceptional catalytic efficiency and stringent NQO1-dependence is essential . DNQ's 9-fold higher kcat/KM over β-lapachone and >170-fold IC50 shift with ES936 provide the highest signal-to-noise ratio for establishing NQO1-specific pharmacodynamics . Its minimal off-target redox activity, as confirmed by roGFP2 probe studies, ensures that observed cytotoxic effects are attributable to NQO1 engagement rather than nonspecific oxidative stress . This makes DNQ the gold-standard tool compound for proof-of-concept studies in lung, pancreatic, and breast cancer models .

Structure-Activity Relationship (SAR) Studies for Next-Generation NQO1 Prodrugs

DNQ's modular synthesis and well-characterized catalytic parameters (kcat/KM = 6.2 × 10^7 M^-1·s^-1) provide a robust scaffold for SAR-driven optimization . Researchers can systematically modify the DNQ core and assess changes in NQO1 processing efficiency using the established in vitro NADH oxidation assay, with β-lapachone and STN serving as calibrated benchmarks . The direct correlation between in vitro catalytic efficiency and cancer cell death established for DNQ and its analogues offers a predictive framework for designing improved prodrugs with enhanced therapeutic windows .

Preclinical Efficacy Studies Requiring Favorable Pharmacokinetics and In Vivo Activity

For in vivo studies, IB-DNQ represents a translationally optimized NQO1 substrate that overcomes the pharmacokinetic liabilities of earlier candidates like EO9 (t1/2 = 1.8 min) . Intravenous administration of IB-DNQ at 1.0-2.0 mg/kg achieves peak plasma concentrations that meet or exceed predicted in vitro cytotoxic thresholds without unacceptable off-target toxicities . This validated in vivo profile supports its use in orthotopic xenograft and syngeneic tumor models to evaluate NQO1-targeted monotherapy or combination strategies with PARP inhibitors or DNA-damaging agents .

Combination Therapy Regimens Exploiting NQO1-Mediated ROS and DNA Damage

The robust ROS generation and PARP1 hyperactivation induced by DNQ and IB-DNQ create a synthetic lethal interaction with tumors harboring homologous recombination deficiencies (e.g., BRCA1-mutant cancers) . The high NQO1 selectivity of DNQ (IC50 shift >170-fold) ensures that ROS is predominantly generated within NQO1-overexpressing tumor cells, while sparing normal tissues with lower NQO1 and higher catalase expression . This therapeutic window is further widened by the 10X greater potency of IB-DNQ over β-lapachone in breast cancer models, enabling effective combination with PARP inhibitors or radiotherapy .

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